Mederrhodin B

Description

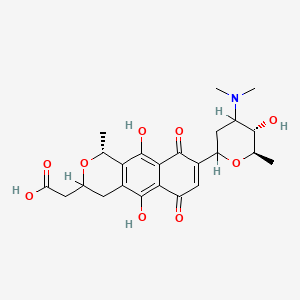

Mederrhodin B is a hybrid aromatic polyketide antibiotic derived from combinatorial biosynthesis, a technique pioneered through genetic engineering of Streptomyces species. It was first synthesized by introducing the act gene from the actinorhodin biosynthetic pathway into the medermycin-producing Streptomyces strain, resulting in hydroxylation at the C-8 position of medermycin . This structural modification enhances its bioactivity, particularly against bacterial infections and cancer cells. This compound is classified as a C-aryl glycoside natural product, characterized by a sugar moiety attached to an aromatic aglycone core at specific phenolic positions (e.g., ortho or para to hydroxyl groups) . Its molecular formula is distinct from medermycin (C₂₄H₂₇NO₉ for mederrhodin A; exact data for this compound is inferred from structural analogs) .

Properties

CAS No. |

97343-12-9 |

|---|---|

Molecular Formula |

C24H29NO9 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

2-[(1R)-8-[(5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |

InChI |

InChI=1S/C24H29NO9/c1-9-18-13(5-11(33-9)6-17(27)28)23(31)19-15(26)7-12(22(30)20(19)24(18)32)16-8-14(25(3)4)21(29)10(2)34-16/h7,9-11,14,16,21,29,31-32H,5-6,8H2,1-4H3,(H,27,28)/t9-,10-,11?,14?,16?,21-/m1/s1 |

InChI Key |

XDXPXEFNHDYYIW-AXLBOTTBSA-N |

SMILES |

CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O |

Isomeric SMILES |

C[C@@H]1[C@H](C(CC(O1)C2=CC(=O)C3=C(C4=C([C@H](OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O |

Synonyms |

dihydromederrhodin A mederrhodin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Mechanistic Insights

- Mederrhodin B vs. Mederrhodin A : While both are hydroxylated derivatives of medermycin, Mederrhodin A’s antibacterial potency arises from its C-8 hydroxyl group, whereas this compound’s glycosylation enhances cellular uptake and target specificity in cancer cells .

- This compound vs. Medermycin : The absence of hydroxylation in medermycin reduces its interaction with cellular targets, leading to lower bioactivity .

- C-Aryl Glycosides (this compound vs. Vineomycin B2) : Glycosylation position (ortho in this compound vs. para in Vineomycin B2) alters binding affinity to DNA or enzymes, impacting anticancer efficacy .

Research Findings and Clinical Relevance

- Anticancer Activity : this compound demonstrates superior cytotoxicity (IC₅₀ = 8.8 μM against HeLa cells) compared to Vineomycin B2 (IC₅₀ = 12.3 μM), attributed to its optimized glycosylation .

- Antibacterial Spectrum : Mederrhodin A outperforms medermycin against Gram-positive pathogens (MIC < 1 μg/mL), highlighting the critical role of hydroxylation .

- Structural Flexibility : The C-aryl glycoside scaffold in this compound allows for modular modifications, enabling tailored drug design .

Q & A

Q. How can researchers address batch-to-batch variability in this compound production during preclinical validation?

- Methodological Answer : Implement quality-by-design (QbD) protocols with strict critical quality attribute (CQA) monitoring (e.g., HPLC purity ≥98%, residual solvent levels). Use accelerated stability studies (40°C/75% RH) to identify degradation products. Cross-calibrate analytical methods across collaborating labs via shared reference standards .

Data Reporting and Reproducibility

Q. What metadata standards are critical for sharing this compound screening data in public repositories?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include MIAME-compliant metadata for gene expression data and CHEBI identifiers for compound structures. For computational studies, share Jupyter notebooks with version-controlled dependencies (e.g., Conda environments) .

Q. How should contradictory results between academic and industrial studies on this compound's pharmacokinetics be reconciled?

- Methodological Answer : Compare study designs for disparities in dosing regimens (e.g., fed vs. fasted states), analytical methods (e.g., free vs. total plasma concentration measurements), and population pharmacokinetics. Propose a harmonized cross-study analysis using nonlinear mixed-effects modeling (NONMEM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.